molecular formula C4H4F2N2O3 B14632826 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione CAS No. 55052-50-1

5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione

Cat. No.: B14632826
CAS No.: 55052-50-1
M. Wt: 166.08 g/mol
InChI Key: YQCRQILNIAPESZ-UHFFFAOYSA-N
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Description

5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione typically involves the fluorination of a suitable pyrimidine precursor. Common methods include:

    Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Nucleophilic Substitution: Starting from a halogenated pyrimidine and reacting with a fluoride source such as potassium fluoride (KF) in a polar aprotic solvent.

Industrial Production Methods

Industrial production may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of fluorinating agents and solvents is critical to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, potentially converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizers.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a fully reduced pyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione may have applications in:

    Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural similarity to nucleotides.

    Medicine: Possible applications in drug design and development, particularly in antiviral or anticancer therapies.

    Industry: Use in the development of advanced materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural nucleotides and interfering with biological processes. The fluorine atoms can enhance binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.

    6-Fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.

Uniqueness

5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of two fluorine atoms and a hydroxyl group, which may confer distinct chemical and biological properties compared to other fluorinated pyrimidines.

Properties

CAS No.

55052-50-1

Molecular Formula

C4H4F2N2O3

Molecular Weight

166.08 g/mol

IUPAC Name

5,5-difluoro-6-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H4F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11)

InChI Key

YQCRQILNIAPESZ-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=O)NC(=O)N1)(F)F)O

Origin of Product

United States

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